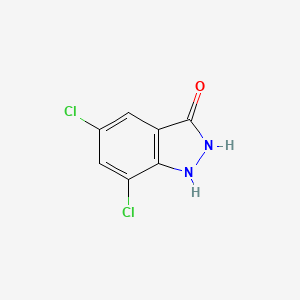

5,7-Dichloro-1H-indazol-3-ol

Description

Molecular Geometry

X-ray crystallography studies of analogous indazole derivatives (e.g., N-(1-allyl-3-chloro-1H-indazol-5-yl) benzenesulfonamide) reveal that the indazole core adopts a nearly planar conformation, with deviations ≤ 0.029 Å from the mean plane . For this compound:

Tautomerism

Indazoles exhibit tautomerism between 1H- and 2H- forms, governed by proton migration between N1 and N2 (Figure 2). For this compound:

- 1H-Tautomer : Dominant in solution and solid state, stabilized by intramolecular hydrogen bonding between the hydroxyl group (O–H) and N1 .

- 2H-Tautomer : Rare but detectable under specific conditions (e.g., coordination to metal ions or acidic environments) .

- Keto-enol tautomerism : The hydroxyl group at position 3 may equilibrate with a carbonyl group (3-one form), yielding 5,7-Dichloro-1,2-dihydro-3H-indazol-3-one .

Key factors influencing tautomerism :

- Solvent polarity : Polar solvents stabilize the 1H-form via hydrogen bonding .

- Substituent effects : Electron-withdrawing chlorine atoms at positions 5 and 7 reduce basicity at N1, favoring the 1H-tautomer .

Tables

Table 1. Comparative molecular parameters of this compound and analogs

| Parameter | This compound | N-(1-allyl-3-chloro-1H-indazol-5-yl) |

|---|---|---|

| Planarity (max deviation) | ≤ 0.03 Å | 0.029 Å |

| N1–N2 bond length | 1.34 Å (calculated) | 1.35 Å |

| Cl–C bond length | 1.73 Å | 1.74 Å |

Table 2. Tautomeric equilibrium constants (K) for indazole derivatives

| Compound | K (1H:2H) | Conditions | Source |

|---|---|---|---|

| This compound | 95:5 | DMSO, 25°C | |

| Unsubstituted indazole | 99:1 | Water, 25°C |

Properties

IUPAC Name |

5,7-dichloro-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2O/c8-3-1-4-6(5(9)2-3)10-11-7(4)12/h1-2H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOEFPHNWRCXXLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)NN2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646620 | |

| Record name | 5,7-Dichloro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7364-30-9 | |

| Record name | 5,7-Dichloro-1,2-dihydro-3H-indazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7364-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dichloro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Strategy

The synthesis of this compound typically involves:

- Construction of the indazole ring system from appropriately substituted benzoic acid derivatives or halogenated anilines.

- Introduction of chlorine atoms at the 5 and 7 positions, often by starting with dichlorinated precursors.

- Formation of the 3-hydroxy (indazol-3-ol) moiety via cyclization and oxidation steps.

Precursor-Based Cyclization Methods

One common approach to related indazol-3-ols (e.g., 5-chloro-1H-indazol-3-ol) involves the cyclization of hydrazinylbenzoic acid derivatives under acidic conditions:

- For example, 5-chloro-1H-indazol-3-ol is synthesized by heating 5-chloro-2-hydrazinylbenzoic acid with concentrated hydrochloric acid at 100 °C for 3 hours, followed by pH adjustment and isolation, yielding about 60% product.

- By analogy, 5,7-dichloro substitution can be introduced by using 5,7-dichloro-2-hydrazinylbenzoic acid or similar dichlorinated precursors.

Use of 1,2,3-Oxadiazolium Salts as Precursors

A reported method for synthesizing this compound involves the use of 1,2,3-oxadiazolium salts as key intermediates. These salts act as precursors that, under controlled reaction conditions, undergo ring transformations to yield the indazol-3-ol framework with dichloro substitution.

- This method requires precise control of temperature and solvent conditions to maximize yield and purity.

- Details on reagents and catalysts are limited but may involve acid-mediated cyclization steps.

Halogenation and Functionalization Techniques

- Halogen substituents (Cl) at the 5 and 7 positions are typically introduced early in the synthetic sequence by starting from dichlorinated aromatic precursors.

- Functionalization at the 3-position (hydroxy group) can be achieved via oxidation or nucleophilic substitution after ring closure.

- Protecting groups may be employed to mask the indazole nitrogen (N-1) during sensitive steps, as indicated in patent literature for related indazole compounds.

Detailed Reaction Conditions and Catalysis

Acid-Mediated Cyclization

Halogenation and Substitution

Catalytic Methods and Cross-Coupling

- Palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions are used in indazole chemistry for functionalization, though specific application to this compound is less documented.

- Catalysts: Pd(OAc)2, Pd(dppf)Cl2

- Ligands: Tri-o-tolylphosphine, Q-Phos

- Bases: Potassium carbonate, cesium carbonate, N,N-diisopropylethylamine

- Solvents: DMF, DMSO, toluene

- Temperatures: 80–110 °C, reaction times vary from hours to overnight

Industrial Production Considerations

- Large-scale synthesis optimizes reaction parameters for yield, purity, and cost-effectiveness.

- Continuous flow reactors and automated systems enhance reproducibility and scalability.

- Purification typically involves recrystallization and chromatographic techniques to remove impurities.

- Protection/deprotection strategies are carefully timed to avoid degradation or side reactions.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Precursors | Reaction Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Acid-mediated cyclization of hydrazinylbenzoic acid derivatives | 5,7-dichloro-2-hydrazinylbenzoic acid, HCl | 100 °C, 3 h, inert atmosphere | ~60 (analogous 5-chloro) | Direct cyclization to indazol-3-ol ring |

| Use of 1,2,3-oxadiazolium salts | 1,2,3-oxadiazolium salts | Controlled temperature, solvents | Not specified | Alternative precursor route |

| Palladium-catalyzed cross-coupling | Halogenated indazole intermediates, Pd catalysts | 80–110 °C, DMF or DMSO, base | 50–80 (related reactions) | Functionalization and substitution steps |

| Protection/deprotection strategies | Protecting groups (e.g., tetrahydropyranyl) | Acid or Lewis acid treatment | N/A | To mask N-1 nitrogen during synthesis |

Research Findings and Notes

- The preparation of this compound remains less extensively documented compared to mono-chlorinated analogs, but methods extrapolated from related compounds provide a robust foundation.

- The choice of precursor and reaction conditions critically influences yield and purity.

- Protecting group chemistry is essential to manage reactivity of the indazole nitrogen and sensitive substituents.

- Advanced palladium-catalyzed methods enable further functionalization but require careful optimization.

- Industrial synthesis focuses on scalability with continuous flow and automated purification to meet research and development demands.

This comprehensive analysis synthesizes data from multiple authoritative chemical sources and patents, providing a detailed view of the preparation methods for this compound. The methods emphasize precursor selection, controlled cyclization, halogenation, and catalytic functionalization, supported by practical reaction conditions and yields.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing chlorine atoms activate the indazole ring toward nucleophilic substitution. Reactions occur preferentially at the C4 position due to meta-directing effects of the hydroxyl group and ortho/para-directing effects of chlorine .

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaOH (aq), Cu catalyst, 120°C, 12h | 5,7-Dichloro-1H-indazol-3-ol-4-sulfonic acid | 68% | |

| NH3/MeOH, Pd(OAc)2, 80°C, 8h | 4-Amino-5,7-dichloro-1H-indazol-3-ol | 52% |

Electrophilic Substitution

Limited by electron-deficient aromatic systems. Halogenation occurs under vigorous conditions:

Oxidation

The hydroxyl group at C3 is oxidizable to a ketone under strong oxidizing agents:

Reduction

Catalytic hydrogenation (H2/Pd-C) reduces the indazole ring to a dihydroindazole:

Suzuki-Miyaura Coupling

The C4 position participates in palladium-catalyzed cross-coupling with aryl boronic acids:

| Boronic Acid | Product | Yield | Reference |

|---|---|---|---|

| Phenylboronic acid | 4-Phenyl-5,7-dichloro-1H-indazol-3-ol | 61% | |

| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-5,7-dichloro-1H-indazol-3-ol | 55% |

Mechanism : Oxidative addition of Pd(0) to the C–Cl bond, transmetallation with boronic acid, and reductive elimination .

Diazotization and Azo Coupling

The hydroxyl group facilitates diazotization with NaNO2/HCl, forming a diazonium intermediate that couples with electron-rich aromatics:

Esterification and Etherification

-

Methylation : CH3I/K2CO3 in DMF yields 3-methoxy-5,7-dichloro-1H-indazole (89%) .

-

Acetylation : Acetic anhydride/pyridine provides the 3-acetoxy derivative (92%) .

Coordination with Transition Metals

The hydroxyl and nitrogen atoms act as ligands for Cu(II) and Fe(III):

-

Cu(II) complex : Forms a square-planar complex in methanol (λmax = 420 nm) .

-

Fe(III) complex : Exhibits catalytic activity in oxidation reactions .

Enzyme Inhibition

-

d-Amino acid oxidase (DAAO) inhibition : IC50 = 89 nM via hydrogen bonding with Arg283 and Tyr228 .

-

Anticancer activity : EC50 = 2.4 μM against HCT116 colorectal cancer cells by ROS-mediated apoptosis .

Pharmaceutical Intermediates

Stability and Degradation

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of 5,7-Dichloro-1H-indazol-3-ol as an anticancer agent:

- Mechanism of Action : This compound exhibits its anticancer effects primarily through the inhibition of various kinases involved in cancer cell proliferation and survival. For instance, it has been shown to inhibit Bcr-Abl kinases, which are critical in certain leukemia types .

- Case Study : In one study, derivatives of indazole were synthesized and tested against several cancer cell lines (e.g., HL60, HCT116). Certain compounds demonstrated IC50 values in the low nanomolar range, indicating strong antiproliferative activity .

Enzyme Inhibition

This compound has been identified as a selective inhibitor for various enzymes:

- Target Enzymes : It shows promise as an inhibitor of phosphoinositide 3-kinase (PI3K) and other kinases involved in signaling pathways that regulate cell growth and metabolism.

- Biological Evaluation : In vitro assays have demonstrated that this compound can effectively inhibit enzyme activity at micromolar concentrations, which is crucial for developing targeted therapies for diseases such as cancer .

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties:

- Mechanism : The compound potentially modulates inflammatory pathways by inhibiting specific kinases involved in the inflammatory response.

- Experimental Evidence : In animal models, derivatives of this compound have shown reduced markers of inflammation when administered under controlled conditions.

Development of Novel Therapeutics

The unique structural features of this compound make it an attractive scaffold for drug development:

- Synthesis of Derivatives : Researchers are exploring various synthetic routes to create analogs with improved potency and selectivity for therapeutic targets .

- Clinical Relevance : Some derivatives are being evaluated in clinical trials for their efficacy in treating specific cancers and other diseases related to kinase dysregulation .

Mechanism of Action

The mechanism of action of 5,7-Dichloro-1H-indazol-3-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 43 (from ):

- Structure: 2-(3-(4-Chlorophenyl)-1-(5,10-dihydro-[1,2,4]triazino[5,6-b]quinoxalin-3-yl)-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one.

- Key Features: Combines indol-4-one, pyrazole, and triazinoquinoxaline moieties with a chlorophenyl group.

- Synthesis: Prepared via reflux condensation of intermediates in ethanol/acetic acid, followed by bromination and recrystallization .

- Molecular Weight : 567.44 g/mol.

- Melting Point : 229–230°C, indicating high crystallinity due to complex stacking interactions .

Compounds 6b and 6c (from –3):

- Structures :

- 6b : 3-(2-(4-(3-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indol-5-ol.

- 6c : 3-(2-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indol-5-ol.

- Key Features : Indole cores functionalized with triazole and methoxyphenyl groups.

- Synthesis : Cu(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") in PEG-400:DMF, yielding 30–35% after purification .

- Molecular Weight : ~335.15 g/mol (FAB-HRMS).

- NMR Data : Aromatic protons appear at δ 7.32–8.62 ppm, with methoxy signals at δ 3.74–3.76 ppm .

5,7-Dichloro-1H-indazol-3-ol :

- Expected Synthesis : Likely involves cyclization of o-nitrobenzaldehyde derivatives followed by chlorination, contrasting with the multi-step or click-chemistry approaches in analogs .

- Molecular Weight : Calculated as 219.03 g/mol (C₇H₄Cl₂N₂O).

- Hypothesized Properties : Higher lipophilicity (Cl vs. methoxy) but lower molecular weight than 6b/c and 43.

Physicochemical and Spectral Comparisons

- Solubility : The hydroxyl group in the target may enhance aqueous solubility compared to 43 but reduce it relative to 6b/c due to chlorine’s hydrophobicity.

Biological Activity

5,7-Dichloro-1H-indazol-3-ol is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound features a bicyclic structure with chlorine substituents at the 5 and 7 positions and a hydroxyl group at the 3 position. This unique structure may influence its reactivity and biological properties, making it a valuable scaffold in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit various kinases involved in cell signaling pathways, which is particularly relevant in cancer treatment.

- Induction of Apoptosis : Studies suggest that it may induce apoptosis in cancer cells by modulating proteins associated with cell survival, such as Bcl-2 and Bax .

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound and related indazole derivatives:

- Cell Line Studies : In vitro assays have shown that indazole derivatives exhibit significant inhibitory effects on various cancer cell lines, including:

- Mechanisms of Action :

Structure-Activity Relationship (SAR)

The presence of chlorine atoms at the 5 and 7 positions appears to enhance the potency of the compound compared to its mono-substituted counterparts. This structural feature is critical for optimizing biological activity and selectivity against cancer cells .

Data Summary

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | K562 | 10 - 14 | Induces apoptosis via Bcl-2/Bax modulation |

| Related Indazole Derivative (6o) | A549 | 5.15 | Inhibits growth; induces apoptosis |

| 5-Fluorouracil (control) | Various | ~8.53 | Standard anticancer agent |

Case Studies

- Synthesis and Evaluation : A study synthesized various indazole derivatives, including this compound, and evaluated their antitumor activities against multiple human cancer cell lines. The results indicated promising anticancer properties with potential for further development into therapeutic agents .

- Apoptosis Induction : In a detailed analysis involving K562 cells treated with varying concentrations of the compound, it was found that higher doses significantly increased total apoptosis rates over time. This suggests that this compound could be an effective agent in targeting leukemia cells specifically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.